![molecular formula C15H24ClNO2 B1397595 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220017-32-2](/img/structure/B1397595.png)
2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Antidepressant Activity
- A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives demonstrated potential antidepressant properties. These compounds were found to have biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
Biological Activities and Synthesis
- Research has been conducted on the synthesis of various piperidine derivatives, exploring their diverse biological activities, including analgesic, local anaesthetic, and antifungal properties (Rameshkumar et al., 2003).
Anti-Acetylcholinesterase Activity
- Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown strong anti-acetylcholinesterase activity. One compound, in particular, was identified as a potent inhibitor of acetylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activities
- A synthesized compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrated moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).
Cytotoxic and Anticancer Agents
- Certain 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides showed significant cytotoxicity towards various cancer cell lines, highlighting their potential as new classes of cytotoxic agents (Dimmock et al., 1998).
properties
IUPAC Name |
2-[2-(3-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-7-5-8-15(12-14)18-11-9-13-6-3-4-10-16-13;/h5,7-8,12-13,16H,2-4,6,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTWVHXKMONRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.